Cas no 2137685-32-4 (Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate)

Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate is a fluorinated benzoate ester derivative with a reactive fluorosulfonyl group, making it a valuable intermediate in organic synthesis. Its key advantages include high reactivity in nucleophilic substitution reactions, particularly in the preparation of sulfonamides and other sulfur-containing compounds. The presence of both chloro and fluoro substituents enhances its versatility in cross-coupling reactions and further functionalization. The ethyl ester group provides stability while allowing for facile hydrolysis or transesterification when needed. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated and sulfonyl-containing scaffolds are often sought after for their bioactive properties. Its well-defined structure ensures consistent performance in synthetic applications.
Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate structure
2137685-32-4 structure
Product Name:Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate
CAS No:2137685-32-4
MF:C9H7ClF2O4S
MW:284.664287805557
CID:5803762
PubChem ID:165453287
Update Time:2025-06-15

Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate
    • Benzoic acid, 2-chloro-4-fluoro-5-(fluorosulfonyl)-, ethyl ester
    • 2137685-32-4
    • EN300-728204
    • Inchi: 1S/C9H7ClF2O4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3
    • InChI Key: SEESLIIBOQZDIE-UHFFFAOYSA-N
    • SMILES: S(C1C(=CC(Cl)=C(C(=O)OCC)C=1)F)(=O)(=O)F

Computed Properties

  • Exact Mass: 283.9721639g/mol
  • Monoisotopic Mass: 283.9721639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 68.8Ų

Experimental Properties

  • Density: 1.492±0.06 g/cm3(Predicted)
  • Boiling Point: 340.5±42.0 °C(Predicted)

Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-728204-1.0g
ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate
2137685-32-4
1g
$0.0 2023-06-06

Additional information on Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate

Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate (CAS No. 2137685-32-4): An Overview of Its Synthesis, Properties, and Applications

Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate (CAS No. 2137685-32-4) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its complex molecular structure, which includes a fluorosulfonyl group, a chloro substituent, and a fluoro substituent on the benzene ring. These functional groups contribute to its unique chemical properties and potential applications in various industries.

The synthesis of ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate typically involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. One common approach involves the reaction of 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoic acid with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). This reaction forms an ester linkage between the carboxylic acid and the alcohol, resulting in the formation of the desired compound. Recent advancements in synthetic methods have focused on optimizing reaction conditions to improve yield and reduce by-products, making the synthesis more efficient and cost-effective.

The physical and chemical properties of ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate are crucial for understanding its behavior in various applications. This compound is a white crystalline solid with a melting point of approximately 85°C. It is soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water. The presence of the fluorosulfonyl group imparts strong electron-withdrawing properties to the molecule, which can influence its reactivity and stability.

In the pharmaceutical industry, ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate has shown promise as an intermediate in the synthesis of novel drugs. The fluorinated benzene ring and the fluorosulfonyl group can enhance the lipophilicity and metabolic stability of drug molecules, which are important factors for improving their bioavailability and therapeutic efficacy. Recent studies have explored its use in the development of anti-cancer drugs, where it has demonstrated potential as a prodrug that can be activated under specific physiological conditions.

Beyond pharmaceuticals, ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate has found applications in materials science, particularly in the development of functional polymers and coatings. The fluorinated groups can improve the hydrophobicity and chemical resistance of these materials, making them suitable for use in harsh environments. For example, it has been used as a monomer in the synthesis of fluoroelastomers, which are known for their excellent thermal stability and resistance to chemical degradation.

The environmental impact of ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate is also an important consideration. While it is not classified as a hazardous substance under current regulations, its production and use should be conducted with appropriate safety measures to minimize any potential risks. Research into more sustainable synthetic methods and waste management practices is ongoing to ensure that its environmental footprint remains minimal.

In conclusion, ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate (CAS No. 2137685-32-4) is a multifaceted compound with a wide range of applications in organic chemistry, pharmaceuticals, and materials science. Its unique molecular structure provides valuable properties that make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing various scientific fields.

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